N,N'-Dinitroethylenediamine
Overview
Description
N,N’-Dinitroethylenediamine: is a white crystalline compound known for its explosive properties. It is also referred to as ethylenedinitramine or heleite . The compound forms orthorhombic crystals and has a refractive index of α=1.427, β=1.686, and γ=1.730 . It is soluble in dioxane, nitrobenzene, nitric acid, ethanol, and boiling water, but only slightly soluble in cold water and insoluble in ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dinitroethylenediamine is synthesized by nitrating ethyleneurea, followed by hydrolysis of the nitration product (dinitroethyleneurea) in a weakly alkaline or neutral aqueous solution . The reaction conditions typically involve controlled temperatures and the use of nitrating agents such as nitric acid.
Industrial Production Methods: Industrial production of N,N’-Dinitroethylenediamine involves similar synthetic routes but on a larger scale. The process includes the careful handling of nitrating agents and maintaining specific reaction conditions to ensure safety and yield. The compound is often produced in facilities equipped to handle explosive materials.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dinitroethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert N,N’-Dinitroethylenediamine into less oxidized forms.
Substitution: The nitro groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring specific solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-Dinitroethylenediamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: The compound’s properties are studied for potential biological applications, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential medicinal uses, although its explosive nature limits its direct application in medicine.
Industry: N,N’-Dinitroethylenediamine is used in the production of explosives and propellants.
Mechanism of Action
The mechanism by which N,N’-Dinitroethylenediamine exerts its effects involves its high-energy nitro groups. These groups can undergo rapid decomposition, releasing a significant amount of energy. The molecular targets and pathways involved in its explosive properties include the rapid formation of gases and heat upon decomposition, leading to an explosive reaction .
Comparison with Similar Compounds
N,N’-Dimethylethylenediamine: This compound features two secondary amine functional groups and is used as a chelating diamine for the preparation of metal complexes.
N,N-Diethylethylenediamine: Known for its use as a chelating agent, catalyst, and surfactant.
Uniqueness: N,N’-Dinitroethylenediamine is unique due to its explosive properties and specific applications in the production of explosives and propellants. Its ability to form stable salts with metals and its high-energy nitro groups distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2-nitramidoethyl)nitramide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O4/c7-5(8)3-1-2-4-6(9)10/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOXCILKVHKOGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN[N+](=O)[O-])N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052141 | |
Record name | N,N'-Dinitroethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-71-5 | |
Record name | N1,N2-Dinitro-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylenedinitramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haleite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, N1,N2-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Dinitroethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dinitroethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINITROETHYLENE DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5GD93K6WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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